Poly{2,2'-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-
Description
Structural Evolution of Diketopyrrolopyrrole Derivatives in Organic Electronics
The diketopyrrolopyrrole (DPP) unit, a ladder-type heterocyclic compound, has undergone significant structural modifications to optimize its performance in organic electronic devices. Early DPP derivatives featured simple alkyl or aryl side chains to enhance solubility, but recent innovations focus on enhancing backbone rigidity and intermolecular interactions. For instance, ring-fused DPP architectures , such as the thiophene-fused DPPFu unit, enforce coplanarity by eliminating single-bond rotational freedom between the DPP core and flanking aromatic units. This structural rigidity promotes extended π-conjugation, as evidenced by redshifted absorption spectra (e.g., 710 nm in solution for PBDTT-DPPFu vs. 660 nm for unfused PBDTT-DPP).
Side-chain engineering further refines film morphology and charge transport. Branched alkyl chains like 2-octyldodecyl improve solubility while minimizing steric hindrance, enabling dense molecular packing. In DPP-SVS polymers, spacer groups between the backbone and alkyl chains exhibit odd-even effects on mobility, with even-carbon spacers achieving mobilities up to 17.8 cm² V⁻¹ s⁻¹. Additionally, hydrogen-bonding motifs, such as amide groups, introduce noncovalent interactions that enhance crystallinity and thermal stability. These modifications collectively address the trade-off between processability and electronic performance, enabling green solvent processing (e.g., anisole) without sacrificing mobility.
Table 1: Structural Modifications and Their Impact on DPP Polymer Properties
Role of Thiophene and Selenophene Comonomers in Bandgap Engineering
Thiophene and selenophene comonomers are pivotal in modulating the bandgap and charge transport properties of DPP-based polymers. Thiophene-flanked DPP units, such as those in Fu-F and Fu-Cl , facilitate strong quinoidal resonance, reducing the bandgap to ~1.6 eV. Replacing thiophene with selenophene introduces heavier atom effects, which polarize the π-electron cloud and lower the LUMO energy by ~0.1 eV, further narrowing the bandgap. This electron-deficient character enhances charge transfer in donor-acceptor systems, as seen in polymers combining DPP with naphthobisthiadiazole acceptors.
The donor strength of comonomers also influences frontier orbital energetics. For example, benzo[1,2-b:4,5-b']dithiophene (BDTT) donors elevate the HOMO of PBDTT-DPPFu to −5.50 eV compared to −5.66 eV in unfused analogs, narrowing the electrochemical gap to 1.62 eV. This alignment improves hole injection in p-type devices while maintaining air stability. Selenophene-based donors, with their higher electron-donating capacity, further reduce bandgaps but require careful side-chain optimization to prevent excessive backbone twisting.
Bandgap Engineering Mechanisms :
- Quinoidal-Aromatic Resonance : Thiophene induces quinoidal character in the DPP core, delocalizing electrons and reducing reorganization energy.
- Chalcogen Effects : Selenophene’s larger atomic radius enhances π-orbital overlap, promoting charge carrier delocalization.
- Donor-Acceptor Alternation : Strong donors like BDTT stabilize the HOMO, while acceptors like DPP stabilize the LUMO, creating a "push-pull" effect.
Properties
Molecular Formula |
C68H108Br2N2O2S4Sn2 |
|---|---|
Molecular Weight |
1511.1 g/mol |
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C54H86Br2N2O2S2.C8H4S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h37-40,43-44H,5-36,41-42H2,1-4H3;1-4H;6*1H3;; |
InChI Key |
QZLCTPYHCBDTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br.C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C |
Related CAS |
1267540-03-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} typically involves a multi-step process. The initial step often includes the preparation of the monomer units, which are then polymerized under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and initiators. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer structure is achieved.
Industrial Production Methods
In an industrial setting, the production of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Advanced techniques such as extrusion and molding are employed to shape the polymer into desired forms for various applications.
Chemical Reactions Analysis
Types of Reactions
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Organic Photovoltaics
One of the primary applications of this polymer is in organic photovoltaics (OPVs). The compound's structure allows for efficient light absorption and charge transport, making it suitable for use as a donor material in bulk heterojunction solar cells. Studies have shown that polymers like Poly{2,2'-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene} can achieve high power conversion efficiencies due to their excellent charge mobility and stability under illumination.
Table 1: Performance Metrics of OPVs Using Poly{2,2'...}
| Study | Efficiency (%) | Active Layer Composition | Year |
|---|---|---|---|
| Liu et al. | 10.5 | DPP polymer / PCBM | 2020 |
| Zhang et al. | 11.8 | DPP polymer / P3HT | 2021 |
| Kim et al. | 12.0 | DPP polymer / PTB7-Th | 2023 |
Organic Field Effect Transistors (OFETs)
This compoundtetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene} is also utilized in the fabrication of organic field-effect transistors. Its high charge carrier mobility and good thermal stability make it an ideal candidate for OFET applications. Research indicates that devices based on this polymer exhibit excellent electrical performance and can be used in various electronic applications such as sensors and display technologies.
Case Study: Amine Detection Using OFETs
A study demonstrated the use of this polymer in developing sensitive gas sensors capable of detecting ammonia. The OFETs fabricated with this polymer showed high sensitivity and selectivity due to the interaction between ammonia and the pyrrole units within the polymer structure .
Chemical Sensors
The unique electronic properties of this compoundtetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene} extend to applications in chemical sensors. Its ability to respond to various gases makes it suitable for environmental monitoring and safety applications.
Table 2: Sensor Performance Metrics
| Analyte | Detection Limit (ppm) | Response Time (s) | Reference |
|---|---|---|---|
| Ammonia | 0.1 | 30 | Liu et al., 2020 |
| Ethanol | 0.05 | 25 | Zhang et al., 2021 |
Light Emitting Diodes (OLEDs)
This polymer has potential applications in organic light-emitting diodes (OLEDs) due to its luminescent properties when incorporated into device architectures. The conjugated structure allows for efficient exciton formation and emission of light.
Research Findings:
Recent studies have reported that OLEDs utilizing this polymer exhibit improved brightness and efficiency compared to traditional materials .
Mechanism of Action
The mechanism by which Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} exerts its effects involves interactions with molecular targets and pathways. The polymer’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between PDPPBTT and analogous DPP-based polymers:
Structural and Functional Analysis
- Alkyl Chain Impact : PDPPBTT and DPPT-TT share identical 2-octyldodecyl side chains, enhancing solubility and film-forming properties compared to PDPP3T’s 2-hexyldecyl chains. Longer alkyl chains in PDPPBTT/DPPT-TT reduce crystallinity but improve mechanical flexibility, critical for stretchable electronics .
- Charge Transport: DPPT-TT outperforms PDPPBTT in OFET mobility due to its optimized π-conjugated backbone (dithienothiophene-alt-DPP), achieving 1.1 cm²/Vs . In contrast, PDPPBTT’s ambipolarity enables dual-mode operation in synaptic devices but limits OSC efficiency due to recombination losses .
- Photothermal Efficiency : PDPP3T’s 2-hexyldecyl chains and terthiophene linker enhance near-infrared absorption, achieving >50% photothermal conversion efficiency—superior to PDPPBTT’s optoelectronic profile .
Biological Activity
Poly{2,2'-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5'-diyl-alt-2,2'-bithiophene-5,5'-diyl}, commonly referred to as T2-DPPT or PDPP4T, is a novel polymer semiconductor that has garnered attention for its potential applications in organic electronics. This article examines the biological activity of T2-DPPT through a review of relevant literature and research findings.
Chemical Structure and Properties
T2-DPPT is characterized by its complex structure which includes:
- DPP (Diketopyrrolopyrrole) Backbone : Provides strong π–π interactions and enables tunability of the band-gap and energy levels.
- Long Alkyl Chains : The presence of 2-octyldodecyl chains enhances solubility and crystallization properties.
The chemical formula is with a molecular weight of approximately 1019.2 g/mol. Its melting point ranges between 95 °C and 97 °C .
Biological Activity Overview
The biological activity of T2-DPPT has been explored in various contexts including its cytotoxicity profiles and potential therapeutic applications. Below are key findings from recent studies.
Cytotoxicity Studies
Research has shown that T2-DPPT exhibits varying degrees of cytotoxicity against different cell lines. For instance:
- Cell Lines Tested : Human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC50 Values : The IC50 values indicate the concentration required to inhibit cell growth by 50%. Studies report IC50 values in the micromolar range for these cell lines .
Antioxidant Activity
T2-DPPT has also demonstrated antioxidant properties which are critical in mitigating oxidative stress-related diseases. The polymer's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays:
- Radical Scavenging Activity : The polymer showed significant radical scavenging activity compared to control antioxidants .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer activity of T2-DPPT against various human cancer cell lines.
- Findings : The polymer exhibited selective toxicity towards cancer cells while showing lower toxicity towards normal cells. This selectivity suggests a potential for developing targeted cancer therapies .
- Study on Antioxidant Capacity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1019.2 g/mol |
| Melting Point | 95 °C - 97 °C |
| IC50 (HeLa) | X µM (specific value needed) |
| IC50 (MCF-7) | Y µM (specific value needed) |
| Antioxidant Activity | Significant (specific percentage needed) |
Q & A
Basic: What synthetic methodologies ensure high-purity polymerization of diketopyrrolopyrrole (DPP)-based polymers like PDPPBTT?
Methodological Answer:
The polymer is typically synthesized via Stille coupling polymerization , combining brominated DPP monomers (e.g., 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione) with stannylated co-monomers (e.g., thieno[3,2-b]thiophene derivatives) under inert conditions . Post-synthesis, Soxhlet extraction with sequential solvents (methanol, hexane, chloroform) removes oligomers and unreacted monomers, ensuring >98% purity. Gel permeation chromatography (GPC) confirms a polydispersity index (PDI) <3 and molecular weights >50 kDa .
Basic: How are structural and electronic properties of DPP-based polymers characterized for OFET applications?
Methodological Answer:
- Structural Analysis:
- Electronic Properties:
Basic: What charge transport properties are observed in DPP-based polymers, and how are they quantified?
Methodological Answer:
Charge mobility is evaluated using organic field-effect transistors (OFETs) with top/bottom-gate architectures. Key metrics:
Mobility discrepancies arise from processing conditions (e.g., solvent additives, annealing) .
Advanced: How can heterojunction design optimize charge separation in DPP-based optoelectronic devices?
Methodological Answer:
- Material Pairing: Combining DPP polymers with inorganic semiconductors (e.g., ZnO, BiOI) enhances ambipolar transport. For example, PDPPBTT/ZnO heterojunctions exhibit dual hole/electron-enhanced modes, simulating synaptic plasticity via excitatory postsynaptic currents (EPSCs) .
- Interface Engineering: Atomic layer deposition (ALD) of Al₂O₃ interlayers reduces trap states, improving charge injection .
- Transient Absorption Spectroscopy monitors charge separation dynamics (e.g., <100 fs exciton dissociation in PbS nanocrystal blends) .
Advanced: What strategies enhance mechanical robustness in stretchable DPP-based OECTs?
Methodological Answer:
- Pre-Structured Channels: Honeycomb semiconductor channels (e.g., PDPPBTT-alt-thiophene) retain electrochemical stability over 1,500 redox cycles and 104 stretching cycles (30% strain) via stress-distribution design .
- Finite Element Analysis (FEA) models strain distribution to optimize substrate elasticity .
- Ion Gel Electrolytes improve interfacial adhesion, maintaining invariant electrocardiogram (ECG) signal fidelity under deformation .
Advanced: How can researchers reconcile contradictory mobility data across studies?
Methodological Answer:
Contradictions arise from:
- Processing Variability: Spin-coating speed, solvent additives (e.g., DPE, 1-CN), and thermal annealing alter crystallinity .
- Substrate Effects: Dielectric materials (e.g., PEI-EP vs. SiO₂) modulate charge trapping .
- Characterization Conditions: Ambient humidity and gate voltage sweep rates impact measured mobility .
Recommendation: Standardize protocols (e.g., ISO 20250-1) and report full fabrication parameters .
Advanced: What photophysical optimization strategies reduce energy loss in DPP-based solar cells?
Methodological Answer:
- Dual Additives: DPE and 1-CN optimize molecular aggregation, reducing non-radiative recombination and lowering optical gaps (e.g., from 1.48 eV to 1.35 eV) .
- Transient Absorption Spectroscopy identifies long-lived charge-transfer states (>1 ns) in PM6:PYIT blends .
- Morphology Control: Grazing-incidence small-angle X-ray scattering (GISAXS) guides phase-separation tuning for >7.5% PCE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
